

Application Note: High-Efficiency Peptide Coupling of Ethyl (R)-morpholine-3-carboxylate

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Compound of Interest

Compound Name: Ethyl (R)-morpholine-3-carboxylate

Cat. No.: B12922181

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Abstract & Introduction

Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9) is a critical chiral building block in medicinal chemistry. Structurally, it functions as a constrained amino acid surrogate, often utilized to improve the metabolic stability and water solubility of peptide-based drugs.

However, incorporating this moiety into a peptide backbone presents specific synthetic challenges.^[1] As a sterically hindered secondary amine, the nucleophilicity of the morpholine nitrogen is significantly reduced compared to primary amines. Furthermore, the chiral center at the C3 position creates a crowded transition state, necessitating high-energy activation of the coupling partner (the carboxylic acid) to drive the reaction to completion.

This guide provides two validated protocols for coupling **Ethyl (R)-morpholine-3-carboxylate** to N-protected amino acids, addressing the balance between reaction rate, yield, and chiral integrity.

Chemical Properties & Handling^{[1][2][3][4]}

Property	Specification
Chemical Name	Ethyl (R)-morpholine-3-carboxylate hydrochloride
Structure	Chiral morpholine ring with C3-ethyl ester
Role in Coupling	Nucleophile (Secondary Amine)
pKa (Conjugate Acid)	~8.5 (Lower than typical secondary amines due to electron-withdrawing ester)
Solubility	Soluble in Water, DMF, DMSO, Methanol. Slightly soluble in DCM.
Storage	Hygroscopic solid. Store at 2-8°C under inert atmosphere.

Critical Handling Note

The commercial material is typically supplied as the Hydrochloride (HCl) salt. To participate in nucleophilic attack, the amine must be "free-based" in situ using a tertiary amine base (DIPEA or NMM). Failure to neutralize the HCl salt completely is a common cause of reaction failure.

Strategic Selection of Coupling Reagents

For secondary amines like morpholine-3-carboxylate, standard carbodiimide chemistry (EDC/HOBt) is often insufficient, leading to slow kinetics and incomplete conversion. We recommend two superior pathways:

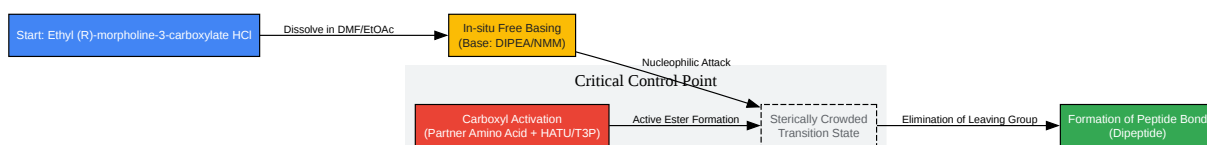
- HATU (Guanidinium Salt): The "Gold Standard" for research scale. It generates a highly reactive At-ester intermediate, pushing the reaction forward despite steric hindrance.
- T3P (Propylphosphonic Anhydride): The "Process/Green" choice. It exhibits low epimerization, high solubility in organic solvents (EtOAc, DMF), and water-soluble byproducts, simplifying workup.

Comparative Analysis of Reagents

Feature	HATU / DIPEA	T3P / Pyridine (or DIPEA)	EDC / HOBt
Reactivity	Extremely High	High	Moderate/Low
Steric Tolerance	Excellent	Very Good	Poor
Racemization Risk	Moderate (if base is excess)	Very Low	Low
Workup	Chromatography usually required	Aqueous extraction (Wash)	Aqueous extraction
Atom Economy	Low (Large byproduct mass)	High	Moderate

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow and critical decision points when coupling this specific morpholine derivative.



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Caption: Mechanistic workflow for coupling hindered secondary amines. Note the convergence of activation and free-basing at the transition state.

Experimental Protocols

Protocol A: High-Performance Coupling (HATU Method)

Best for: Small scale (mg to gram), difficult sequences, and maximizing yield.

Reagents:

- N-Protected Amino Acid (1.0 equiv)
- **Ethyl (R)-morpholine-3-carboxylate** HCl (1.1 equiv)
- HATU (1.1 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Anhydrous DMF (Dimethylformamide)

Procedure:

- Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).
- Add HATU (1.1 eq) and stir for 2 minutes at room temperature. Note: The solution may turn slightly yellow.
- Addition: Add **Ethyl (R)-morpholine-3-carboxylate** HCl (1.1 eq) to the reaction mixture.
- Basification: Immediately add DIPEA (3.0 eq) dropwise.
 - Why 3 equivalents? 1 eq neutralizes the HCl salt of the morpholine; 1 eq neutralizes the carboxylic acid; 1 eq maintains the basic pH required for HATU activity.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS or TLC.
- Workup: Dilute with Ethyl Acetate. Wash sequentially with:
 - 10% Citric Acid (removes unreacted amine and DIPEA).
 - Saturated NaHCO₃ (removes unreacted acid and HOBt/HOAt byproducts).
 - Brine.
- Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc).[2]

Protocol B: Scalable Low-Epimerization Coupling (T3P Method)

Best for: Scale-up (>10g), avoiding toxic byproducts, and minimizing racemization of the partner amino acid.

Reagents:

- N-Protected Amino Acid (1.0 equiv)
- **Ethyl (R)-morpholine-3-carboxylate HCl** (1.1 equiv)
- T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)
- Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
- Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

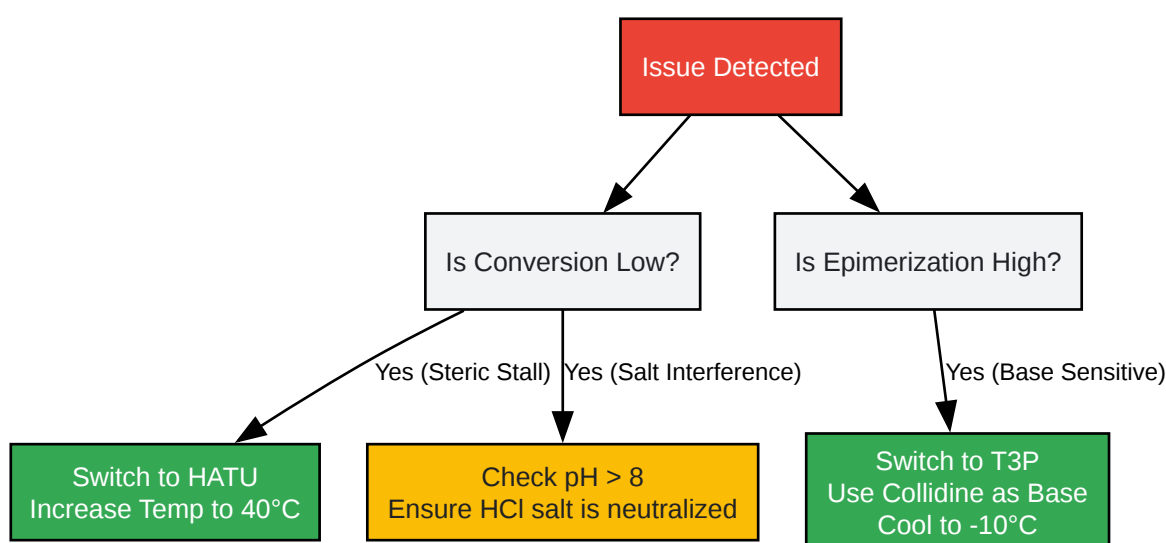
Procedure:

- Slurry: Suspend the N-protected amino acid (1.0 eq) and **Ethyl (R)-morpholine-3-carboxylate HCl** (1.1 eq) in EtOAc (0.2 M).
- Base Addition: Add Pyridine (3.0 eq). The mixture should become homogeneous as the salts neutralize.
- Cooling: Cool the mixture to 0°C (ice bath). Cooling is crucial with T3P to suppress background epimerization of the activated acid.
- Coupling: Add T3P solution (1.5 eq) dropwise over 5 minutes.
- Reaction: Allow to warm to room temperature and stir for 12–16 hours.
 - Note: T3P kinetics are slower than HATU; overnight reaction is standard.
- Workup: Add water directly to the reaction flask. Separate layers.
 - Wash organic layer with 0.5 M HCl (x3).

- Wash with 10% NaHCO₃ (x3).
- Wash with Brine.
- Isolation: Dry and concentrate. T3P byproducts are water-soluble, often yielding high-purity product without chromatography.

Troubleshooting & Optimization Logic

If yields are low (<50%) or impurities are high, follow this logic flow:



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Caption: Decision tree for troubleshooting common coupling failures with morpholine derivatives.

Key Optimization Tips:

- Order of Addition: Always activate the carboxylic acid before adding the morpholine salt if using HATU. For T3P, reagents can be mixed simultaneously.[3][4]
- Solvent Choice: If the morpholine salt is insoluble in EtOAc (Protocol B), use a minimal amount of DMF to dissolve it before adding to the main reaction vessel.
- Monitoring: Secondary amines do not stain well with Ninhydrin. Use Chloranil test or LC-MS to monitor consumption of the amine.

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